molecular formula C12H18O3 B15252931 Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B15252931
M. Wt: 210.27 g/mol
InChI Key: PPQYWZDDXOVWHW-UHFFFAOYSA-N
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Description

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[2.2.2]octane core fused to an oxirane (epoxide) ring, with an ethyl carboxylate substituent at the 3'-position. The bicyclo[2.2.2]octane system introduces significant structural rigidity and moderate ring strain, while the spiro-oxirane moiety enhances reactivity, particularly in ring-opening reactions.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H18O3/c1-2-14-11(13)10-12(15-10)7-8-3-5-9(12)6-4-8/h8-10H,2-7H2,1H3

InChI Key

PPQYWZDDXOVWHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC3CCC2CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of bicyclo[2.2.2]octane derivatives with ethyl oxirane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
  • Molecular Formula: C₈H₁₃NO
  • Key Differences : Incorporates a nitrogen atom in the bicyclo[2.2.2]octane ring, forming an azabicyclo system.
  • Reactivity : The aza group may participate in acid-base reactions, unlike the purely hydrocarbon-based target compound.
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
  • Molecular Formula : C₁₁H₁₆O₃
  • Key Differences: Features a smaller bicyclo[4.1.0]heptane (norbornane) core.
  • Impact : Increased ring strain due to the seven-membered bicyclo system, leading to higher reactivity in Diels-Alder or cycloaddition reactions compared to the target compound .
  • Applications : Likely used in strained epoxide chemistry for synthesizing polycyclic frameworks.
Spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] Derivatives
  • Example : 2-(5-ethoxyhept-1-yl)spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] ().
  • Key Differences : Smaller bicyclo[3.2.0]heptane system with ethoxyheptyl substituents.
  • Impact: Higher strain and enhanced reactivity in nucleophilic epoxide ring-opening reactions. Used in multi-step syntheses of bicyclo[3.3.0]octanones .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Bicyclo System Key Substituent Reactivity Profile
Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate C₁₂H₁₆O₃ 208.25 [2.2.2]octane Ethyl carboxylate Moderate strain; ester hydrolysis
4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane] C₈H₁₃NO 139.20 [2.2.2]octane Aza group Polar; pharmaceutical intermediate
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate C₁₁H₁₆O₃ 196.24 [4.1.0]heptane Ethyl carboxylate High strain; cycloaddition reactions
Spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] derivatives Varies ~250–300 [3.2.0]heptane Ethoxyheptyl groups Reactive in multi-step syntheses

Research Findings and Key Distinctions

Ring Strain and Reactivity :

  • Bicyclo[2.2.2]octane provides a balance between rigidity and moderate strain, favoring controlled reactivity.
  • Smaller bicyclo systems (e.g., [3.2.0]heptane) exhibit higher strain, leading to faster epoxide ring-opening but reduced stability .

Stereochemical Considerations: Spiro compounds often require precise stereoselective synthesis (e.g., organocascade reactions in ), which is critical for biological activity .

Functional Group Influence :

  • Ethyl carboxylate groups enhance solubility in organic solvents, while aza groups improve water compatibility .

Biological Activity

Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a spiro connection between a bicyclo[2.2.2]octane framework and an oxirane (epoxide) group. The molecular formula is C10_{10}H16_{16}O3_{3}, and it has a molecular weight of approximately 184.24 g/mol.

1. Anticancer Potential

Recent studies have indicated that compounds with similar bicyclic structures exhibit notable anticancer properties. For instance, research on related bicyclic compounds has shown cytotoxic effects against various cancer cell lines, including ovarian carcinoma and breast cancer cells. This compound is hypothesized to possess similar activity due to its structural analogies.

Table 1: Cytotoxicity of Bicyclic Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundOvarian CarcinomaTBD
Bicyclo[4.2.1]nonene derivativesBreast Carcinoma29.3 ± 5.3
Azabicyclo[4.2.1]nonenesOvarian CarcinomaTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: Anticancer Activity in vitro

A study conducted on related bicyclic compounds demonstrated significant cytotoxicity against human ovarian carcinoma cells, with some compounds displaying an IC50 value as low as 29 µM . This suggests that this compound may also exhibit similar properties pending further investigation.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of bicyclic compounds has revealed that modifications to the oxirane ring can significantly influence biological activity . this compound's unique structure may allow for enhanced interaction with biological targets compared to its analogs.

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